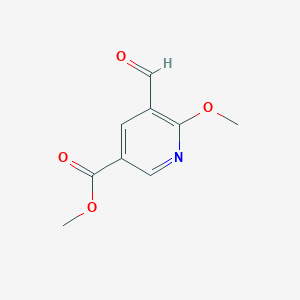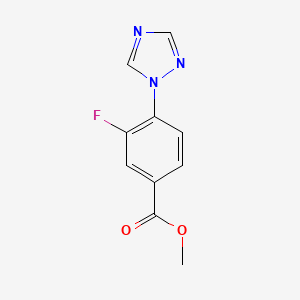![molecular formula C22H25ClN4O3S2 B2529998 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216749-92-6](/img/structure/B2529998.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of benzo[d]thiazole moieties, which are common in pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as benzamide and thiazole groups, which are known for their potential anticancer properties and enzyme inhibition capabilities .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of Schiff's bases and coupling of pharmacophoric groups under conditions that may include microwave irradiation for efficiency. For instance, a series of benzamide derivatives with a thiadiazole scaffold were synthesized using a solvent-free method under microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The synthesis of such compounds is confirmed through various analytical techniques, including IR, NMR, mass spectral studies, and elemental analysis .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods and, in some cases, single-crystal X-ray diffraction. The presence of thiazole or thiazoline rings coupled with benzamide groups is a common structural feature. For example, the X-ray crystal structure of certain thiazole and thiazoline derivatives has been reported, which provides insight into the molecular conformation and potential for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or cellular receptors. For instance, benzamide derivatives have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism, demonstrating the potential for these compounds to modulate biochemical pathways . Additionally, the anti-inflammatory activity of some thiazole and thiazoline derivatives has been observed, indicating their potential for therapeutic use .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, including their pharmacokinetic and pharmacodynamic profiles, are often predicted through computational studies. For example, molecular docking studies can predict the probable mechanism of action, and ADMET properties can be assessed to predict good oral drug-like behavior . The solubility, stability, and reactivity of these compounds are crucial for their potential as drug candidates, and such properties are typically inferred from their molecular structure and substituents .
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, including compounds similar to the one , have been studied for their potential as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives and investigated their corrosion inhibiting effect against steel in an acidic solution. These inhibitors showed excellent stability and higher inhibition efficiencies compared to other benzothiazole family inhibitors, adhering to surfaces via both physical and chemical means (Hu et al., 2016).
Antimicrobial Activity
Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, which are structurally related to the compound of interest, have shown promising antibacterial activity. Palkar et al. (2017) designed and synthesized a series of such compounds, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain benzothiazole compounds has been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) reported the synthesis of these compounds, highlighting their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anti-Inflammatory Drugs
Research into the development of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline structures has been conducted. Lynch et al. (2006) synthesized four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity in certain concentrations (Lynch et al., 2006).
Molecular Docking Studies
Compounds structurally related to the target compound have been synthesized and evaluated for antimicrobial activity, accompanied by molecular docking studies. Talupur et al. (2021) synthesized a series of such compounds, characterizing them through various spectral methods and confirming their antimicrobial effectiveness (Talupur et al., 2021).
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2.ClH/c1-25(2)12-7-13-26(21(27)20-23-14-8-5-6-9-17(14)30-20)22-24-18-15(28-3)10-11-16(29-4)19(18)31-22;/h5-6,8-11H,7,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIPTWWLPJRAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=NC4=CC=CC=C4S3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)


![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)